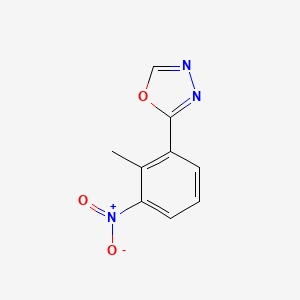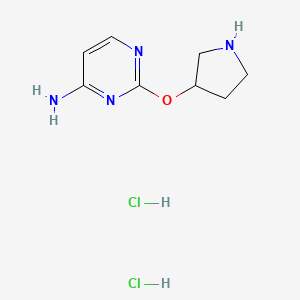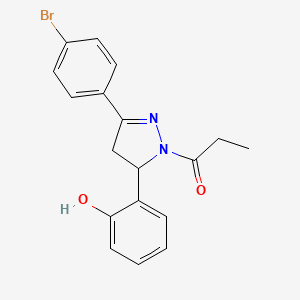
1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C18H26N2O4 . It has an average mass of 334.410 Da and a monoisotopic mass of 334.189270 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is substituted at the 4-position with a benzyl group, a tert-butoxycarbonyl protected amino group, and a carboxylic acid group .Scientific Research Applications
Conformational Effects on Electron-Transfer Efficiency in Peptide Foldamers
This compound has been used in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . Peptide foldamers are a class of molecules that mimic the ability of natural proteins to fold into well-defined three-dimensional structures. They are used in the study of protein folding and structure, and can also be used to create new materials with desired properties.
Synthesis of SIRT2 Inhibitors
SIRT2 is a member of the sirtuin family of proteins, which are involved in various biological processes including aging, inflammation, metabolism, and stress response. This compound has been used as a reactant for the synthesis of SIRT2 inhibitors , which could potentially be used in the treatment of diseases such as cancer and neurodegenerative disorders.
Melanin-Concentrating Hormone Receptor 1 Antagonists
Melanin-concentrating hormone receptor 1 (MCHR1) is a protein that in humans is encoded by the MCHR1 gene. It has been implicated in the regulation of feeding behavior, mood, and sleep. This compound has been used in the synthesis of MCHR1 antagonists , which could potentially be used in the treatment of obesity and mood disorders.
Bradykinin hB2 Receptor Antagonists
Bradykinin hB2 receptor is a protein that in humans is encoded by the BDKRB2 gene. It is involved in many physiological and pathological processes including inflammation, pain, and cardiovascular homeostasis. This compound has been used in the synthesis of Bradykinin hB2 receptor antagonists , which could potentially be used in the treatment of pain and inflammatory diseases.
Neurokinin-1 Receptor Ligands
Neurokinin-1 (NK1) receptor is a protein that in humans is encoded by the TACR1 gene. It is known to be involved in various functions such as pain perception, behavioral stress, respiratory rhythm, and neurogenic inflammation. This compound has been used in the synthesis of NK1 receptor ligands , which could potentially be used in the treatment of depression, anxiety, and respiratory disorders.
Dipeptide Synthesis
This compound has been used in the synthesis of dipeptides . Dipeptides are a type of molecule that consists of two amino acids joined by a single peptide bond. They are used in various fields of research, including the study of protein structure and function, the development of new drugs, and the design of novel biomaterials.
properties
IUPAC Name |
1-benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-17(24)20-14-19(16(22)23)9-11-21(12-10-19)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPCEEBHHWDXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2808827.png)
![8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2808828.png)




![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)
![1-Bromo-3-[(2-methoxyethyl)thio]-benzene](/img/structure/B2808839.png)


![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2808845.png)

![2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide](/img/structure/B2808847.png)